N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a hydroxypropyl group, and a thiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is often synthesized through a cyclization reaction involving 1,4-diketones or through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions: N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N1-(2-cyanophenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is unique due to its specific structural features. it can be compared to other thiophene derivatives and oxalamide compounds, which share similar functional groups and potential applications. Some similar compounds include:
Thiophene-2-carboxylic acid derivatives
Oxalamide-based pharmaceuticals
Cyanophenyl-containing compounds
These compounds may exhibit similar biological activities and chemical properties, but the presence of specific substituents and structural differences can lead to variations in their behavior and applications.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c17-10-11-4-1-2-5-12(11)19-16(22)15(21)18-8-7-13(20)14-6-3-9-23-14/h1-6,9,13,20H,7-8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBGKBMHAHTXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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